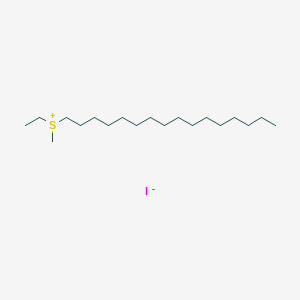

Ethyl(hexadecyl)methylsulfanium iodide

Description

Ethyl(hexadecyl)methylsulfanium iodide is a quaternary sulfanium salt characterized by a sulfur atom bonded to three alkyl groups (ethyl, hexadecyl, and methyl) and an iodide counterion. Structurally, it belongs to the class of onium compounds, which are positively charged ions formed by the addition of a proton or alkyl groups to a heteroatom.

Properties

CAS No. |

65955-44-4 |

|---|---|

Molecular Formula |

C19H41IS |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

ethyl-hexadecyl-methylsulfanium;iodide |

InChI |

InChI=1S/C19H41S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2;/h4-19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

XBWDYHBJVKIFGB-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[S+](C)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(hexadecyl)methylsulfanium iodide typically involves the reaction of a sulfide with an alkyl halide. One common method is the reaction of hexadecyl methyl sulfide with ethyl iodide under mild conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the sulfonium salt .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable solvent, such as acetonitrile or dichloromethane, can enhance the reaction rate and yield. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation of the sulfide .

Chemical Reactions Analysis

Types of Reactions

Ethyl(hexadecyl)methylsulfanium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.

Major Products Formed

Scientific Research Applications

Ethyl(hexadecyl)methylsulfanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(hexadecyl)methylsulfanium iodide involves its interaction with nucleophiles and oxidizing agents. In nucleophilic substitution reactions, the positively charged sulfur atom attracts nucleophiles, leading to the replacement of the iodide ion . In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides or sulfones .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Adsorption Efficiency : HDPy-modified bentonite achieves iodide distribution coefficients (Kd) of ~200–500 mL/g under optimal conditions. This compound’s performance in similar systems remains untested but could theoretically match or exceed this range due to stronger S⁺–I⁻ interactions.

- Synthetic Utility : Sulfanium salts are understudied compared to ammonium analogs, yet their stability and reactivity warrant exploration in green chemistry and nuclear waste management.

- Environmental Safety : Unlike volatile alkyl iodides, sulfanium salts pose lower inhalation risks, aligning with industrial safety standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.